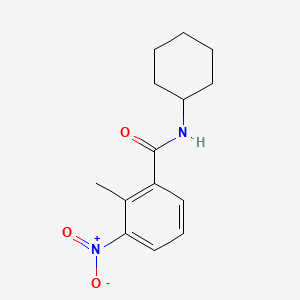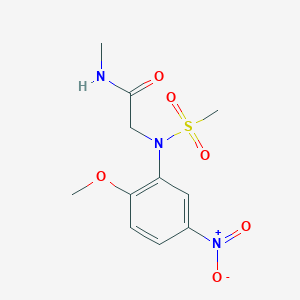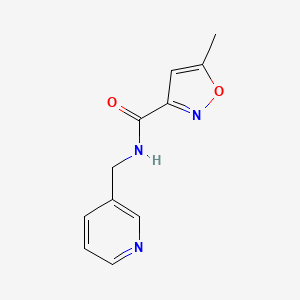![molecular formula C18H13N3O2 B5888579 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)
4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrroloquinoline derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is not yet fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can have a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to reduce the levels of certain inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione in lab experiments is that it has been shown to exhibit potent anti-cancer properties, making it a promising candidate for further research in this area. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are many potential future directions for research on 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione. One area of interest is in further investigating its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the compound's mechanism of action, which could lead to the development of more effective treatments for cancer and other diseases.
Synthesis Methods
The synthesis of 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can be achieved through a multi-step process that involves the reaction of various chemical reagents. One such method involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid with 2-chloro-3-formylquinoline, followed by a series of additional reactions to yield the final product.
Scientific Research Applications
The potential applications of 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione in scientific research are vast. One area of interest is in the field of cancer research, where this compound has been found to exhibit anti-cancer properties. Additionally, this compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methyl-2-(pyridin-3-ylmethyl)pyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-15-16(13-6-2-3-7-14(13)20-11)18(23)21(17(15)22)10-12-5-4-8-19-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWAJVKAMUVVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)

